- Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation, China, , ,
Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

937049-58-6 structure
Nom du produit:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Numéro CAS:937049-58-6
Le MF:C13H17BN2O2
Mégawatts:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Indazole-6-boronic acid pinacol ester
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Indazole-6-boronic acid pinacol ester
- 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
- 1H-Indazole-6-Boronic Acid, Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- YDWZPHAJTNZBEG-UHFFFAOYSA-N
- BCP13850
- 6-Indazoleboronic acid pinacol ester
- STL55453
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- MFCD07368067
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
- J-518016
- BBL100744
- DB-013984
- 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- 1788080-05-6
- STL554538
- CS-W006637
- 937049-58-6
- AKOS005255609
- DS-17001
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Z3225947006
- DTXSID501006636
- EN300-1068267
- 1H-Indazole-6-boronic acid pinacol ester, >=95%
- DB-155757
- SCHEMBL1318307
- AC-29518
- SY006463
- PB27772
-
- MDL: MFCD07368067
- Piscine à noyau: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
- La clé Inchi: YDWZPHAJTNZBEG-UHFFFAOYSA-N
- Sourire: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1
Propriétés calculées
- Qualité précise: 244.13800
- Masse isotopique unique: 244.1383080g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 319
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 47.1
Propriétés expérimentales
- Dense: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 134-139 °C
- Point d'ébullition: 404.1℃ at 760 mmHg
- Point d'éclair: 198.2℃
- Le PSA: 47.14000
- Le LogP: 1.86210
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:Inert atmosphere,2-8°C(BD164851)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A222204-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 1g |
$16.0 | 2025-02-24 | |
ChemScence | CS-W006637-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | ≥98.0% | 1g |
$52.0 | 2022-04-26 | |
eNovation Chemicals LLC | D409625-50g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 50g |
$1040 | 2024-05-24 | |
eNovation Chemicals LLC | D409625-1kg |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 1kg |
$10080 | 2024-05-24 | |
eNovation Chemicals LLC | D494026-10G |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 97% | 10g |
$185 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24560-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 250mg |
¥399.0 | 2023-09-06 | |
eNovation Chemicals LLC | D409625-500g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 95% | 500g |
$5600 | 2024-05-24 | |
TRC | I509033-500mg |
Indazole-6-boronic acid pinacol ester |
937049-58-6 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV884-200mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
937049-58-6 | 98% | 200mg |
136.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1125456-5g |
1H-Indazole-6-boronic acid pinacol ester |
937049-58-6 | 95% | 5g |
$215 | 2024-07-28 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, rt → 90 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Organic light-emitting device, European Patent Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, 145 °C
Référence
- Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis TherapeuticsJournal of Medicinal Chemistry, 2020, 63(5), 2527-2546,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Preparation of carbazoles for organic electroluminescent element, Korea, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Référence
- Preparation of triazine benzimidazole compounds as antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Référence
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized BioavailabilityJournal of Medicinal Chemistry, 2017, 60(10), 4458-4473,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Référence
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → 90 °C
Référence
- Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 90 °C
Référence
- Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials, Korea, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 95 °C; 20 h, 95 °C
Référence
- Compound used as SHP2 inhibitor and use thereof, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; overnight, 100 °C
Référence
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 18 h, rt → 85 °C; 85 °C → rt
Référence
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; rt → 90 °C; 16 h, 90 °C
Référence
- Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Référence
- Preparation of pyridopyrazines as anticancer agents, World Intellectual Property Organization, , ,
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Littérature connexe
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Pureté:99%
Quantité:25g
Prix ($):268.0